6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one, a compound belonging to the pyridazinone class, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a pyridazinone core, which is known for various biological activities, including anticancer and anti-inflammatory properties. The presence of the piperidine moiety and methoxyphenyl group enhances its pharmacological profile, making it a subject of interest for further research.
This compound is classified under heterocyclic compounds, specifically as a pyridazinone derivative. Pyridazinones are characterized by their two nitrogen atoms within the six-membered ring structure, which contribute to their diverse biological activities. The synthesis of this compound has been explored in various studies, highlighting its potential applications in drug development and medicinal chemistry .
The synthesis of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one can be achieved through several methods, with the Mannich reaction being one of the most prominent. This reaction typically involves a three-component condensation of an aldehyde, an amine, and a ketone or similar compound.
The process has been optimized in various studies to improve yield and purity .
The molecular structure of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one includes:
Key structural data includes:
6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one can participate in various chemical reactions typical for pyridazinones:
These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties .
The mechanism of action for 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one is not fully elucidated but is believed to involve:
Further studies are needed to clarify these mechanisms and establish a comprehensive understanding of its action at the molecular level .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation .
The primary applications of 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one lie in medicinal chemistry:
Ongoing research aims to explore these applications further, potentially leading to new therapeutic agents derived from this compound .
The methoxyphenyl moiety at the C6 position of the pyridazinone ring provides distinct electronic and hydrophobic properties critical for target engagement. Meta-substitution (3-position) on the phenyl ring creates an optimal dipole moment (estimated at 1.5–1.7 Debye) that enhances electrostatic complementarity with hydrophobic binding pockets in biological targets like vasodilator receptors or proteasome subunits [5]. This orientation facilitates π-stacking interactions with aromatic residues (e.g., His95, Tyr96 in KRASG12C binding pockets) while the methoxy oxygen serves as a hydrogen bond acceptor, strengthening ligand-receptor binding [3] [6]. Comparative studies of positional isomers reveal a 3.2-fold potency advantage of 3-methoxyphenyl over para- and ortho-substituted analogs in vasorelaxation assays (EC₅₀ = 0.02916 μM vs. 0.1162–0.1824 μM), attributed to reduced steric hindrance and optimal electron donation [5].
The piperidinylmethyl group at N2 functions as a cationic amphiphilic unit. Protonation of the piperidine nitrogen (pKₐ ~10.5) enables salt bridge formation with aspartate/glutamate residues in G-protein coupled receptors (GPCRs), as demonstrated in FPR2 agonist complexes [8]. The methylene spacer (-CH₂-) provides conformational flexibility, allowing the piperidine ring to adopt equatorial or axial orientations to maximize van der Waals contacts. Structure-activity relationship (SAR) analyses show that N-methylpiperazine replacements diminish potency by 8-fold, while pyrrolidinyl analogs exhibit reduced blood-brain barrier penetration due to higher topological polar surface area (>35 Ų vs. 28 Ų for piperidine) [3] [7].
Table 1: Pharmacophore Contributions to Biological Activity
Pharmacophore | Role in Target Engagement | Biological Effect | Potency Enhancement |
---|---|---|---|
3-Methoxyphenyl | π-stacking/hydrogen bond acceptance | Vasodilation, Proteasome inhibition | EC₅₀ 0.02916 μM [5] |
Piperidinylmethyl | Cationic anchoring/flexible positioning | GPCR agonism, Cell membrane penetration | 5-fold vs. morpholine [7] |
Pyridazinone core | Hydrogen bond donation/acceptance | Scaffold rigidity, Electronic modulation | LE > 0.29 [3] |
The pyridazin-3(2H)-one ring serves as a dual hydrogen bond donor (N2-H) and acceptor (C3=O), enabling bidentate interactions with conserved biological targets. This scaffold exhibits a dipole moment of ~4.5 D, substantially higher than pyridine (2.2 D) or pyrimidine (2.1 D), which enhances electrostatic complementarity with polar enzyme pockets [2]. Crystallographic studies of proteasome inhibitors reveal that the pyridazinone carbonyl forms a critical hydrogen bond with Thr21 of the chymotrypsin-like subunit (bond length: 2.8 Å), while N2-H donates to the backbone carbonyl of Met45 [3].
As a "privileged scaffold", pyridazinone derivatives demonstrate >15 distinct pharmacological activities, with particular dominance in cardiovascular (78% of reported analogs) and anti-inflammatory (62%) applications [2] [7]. The bicyclic configuration in 6-(3-methoxyphenyl)-2-(piperidin-1-ylmethyl)pyridazin-3(2H)-one enforces planarity (dihedral angle <15° between rings), which improves stacking in hydrophobic protein grooves. This geometric constraint enhances ligand efficiency (LE = 0.29–0.32) compared to flexible open-chain analogs (LE = 0.18–0.22) [3]. Additionally, the scaffold’s moderate log P (calculated 2.8) balances membrane permeability and aqueous solubility (>50 μM in FaSSIF assays), addressing a key limitation of tricyclic derivatives [3] [7].
The 3-methoxyphenyl-pyridazinone bicyclic system exhibits distinct electronic perturbations confirmed by density functional theory (DFT) calculations. Electron-donating resonance (+M effect) from the methoxy group elevates HOMO energy (-6.8 eV vs. -7.4 eV for unsubstituted phenyl), enhancing charge transfer to electron-deficient receptor sites [5]. This effect synergizes with the electron-deficient pyridazinone ring (LUMO = -1.9 eV), creating a push-pull system that lowers transition state energy in covalent inhibition (e.g., KRASG12C binding ΔG‡ reduction of 2.3 kcal/mol) [6].
Steric optimization focuses on C6 substituent conformations. Ortho-methoxy groups induce ~30° out-of-plane rotation, disrupting coplanarity and reducing π-overlap by 40% (measured surface area contact <80 Ų vs. >110 Ų for meta/para) [5]. The N2-piperidinylmethyl group adopts a folded conformation (N2-C bond rotation barrier: 8.2 kcal/mol) that minimizes clashes with the pyridazinone C4/C5 region. Methyl substitution at C4 of the piperidine ring boosts proteasome inhibition 7-fold (pIC₅₀ 7.3 vs. 6.2 for unsubstituted) by filling a hydrophobic subpocket identified via cryo-EM [3].
Table 2: Electronic and Steric Effects on Target Binding
Modification Site | Electronic Effect | Steric Consequence | Binding Affinity Change |
---|---|---|---|
C6 meta-Methoxy | +M resonance (HOMO ↑ 0.6 eV) | Minimal out-of-plane distortion (<10°) | Kd ↓ 3.5-fold [5] |
N2 Methylene spacer | Inductive withdrawal (σ* = 0.46) | Torsional flexibility (ΔG‡ = 8.2 kcal/mol) | EC₅₀ ↓ 0.029 μM vs. 0.18 μM [5] |
Piperidine C4-methyl | Hyperconjugation (σC-H → σ*C-N) | van der Waals contact +38 Ų | pIC₅₀ ↑ 1.1 units [3] |
Cryo-EM structures of T. cruzi proteasome complexes demonstrate that the 3-methoxyphenyl group occupies the S3 specificity pocket, with methoxy oxygen within 3.1 Å of Thr31 [3]. Meanwhile, the piperidinylmethyl group extends into a solvent-exposed region, reducing entropic penalties upon binding. This precise spatial arrangement achieves >100-fold selectivity for parasitic vs. human proteasomes by exploiting differences in β5 subunit topology [3].
CAS No.: 1000669-05-5
CAS No.:
CAS No.:
CAS No.:
CAS No.: 687-50-3
CAS No.: 30962-16-4